(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride
Description
Properties
IUPAC Name |
(3S)-3-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c1-16-11(15)8-4-2-3-7(5-8)9(12)6-10(13)14;/h2-5,9H,6,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNMLQKEHWCXLP-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)[C@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Conventional Multi-step Synthesis
This method is based on the industrial process for similar amino acids, notably p-aminophenyl acetic acid derivatives, adapted for the target compound:
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Reduction of p-nitrophenyl acetonitrile | Iron powder or zinc powder, water, reflux at 90–95°C | Convert nitrile to amine (p-aminophenyl acetonitrile) |
| 2 | Esterification | Reaction with acetic anhydride, room temperature | Form ester intermediates |
| 3 | Nitration | Nitrate in sulfuric acid | Introduce nitro group if needed for further modifications |
| 4 | Hydrolysis | Hydrolyze ester to acid | Obtain phenylacetic acid derivative |
| 5 | Amidation | Reaction with ammonia or amines | Form amino acid backbone |
| 6 | Hydrochloride salt formation | Reaction with hydrochloric acid | Obtain hydrochloride salt of the amino acid |
This approach aligns with the patent (CN1268604C), which emphasizes the reduction, esterification, nitration, hydrolysis, and deaminization steps to produce amino phenylacetic acids.
Method B: Modified One-Pot Synthesis
Recent innovations focus on telescoping steps to enhance efficiency:
- Step 1: React p-nitrophenyl acetonitrile with iron powder in water under reflux to generate p-aminophenyl acetonitrile.
- Step 2: Direct esterification with acetic anhydride in the same reaction vessel, avoiding isolation of intermediates.
- Step 3: Nitration of the aromatic ring using nitric and sulfuric acids, followed by hydrolysis to produce the amino phenylacetic acid derivative.
- Step 4: Conversion to the amino acid via amidation with ammonia or ammonium salts.
- Step 5: Final salt formation with hydrochloric acid to yield the hydrochloride form.
This telescoped process reduces reaction steps, minimizes purification, and lowers energy consumption, aligning with green chemistry principles.
Method C: Synthesis via Cross-Coupling and Functional Group Transformations
Advanced methods involve:
- Preparation of a phenyl precursor with suitable leaving groups (e.g., halides).
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach amino groups.
- Esterification and amidation steps to introduce the methoxycarbonyl group and amino functionality.
- Salt formation with hydrochloric acid.
These methods, though more complex, allow for structural modifications and high purity, suitable for pharmaceutical-grade synthesis.
Notes on Reaction Conditions and Raw Materials
| Parameter | Details |
|---|---|
| Raw Materials | p-Nitrophenyl acetonitrile, iron powder, acetic anhydride, nitric acid, sulfuric acid, ammonia, hydrochloric acid |
| Solvents | Water, acetic acid, dichloromethane, methanol |
| Reaction Temperatures | 80–95°C for reduction; 0–25°C for esterification; 10–15°C for nitration; reflux for salt formation |
| Catalysts | Iron or zinc powders; palladium catalysts for cross-coupling |
| Purification | Filtration, solvent extraction, crystallization, chromatography |
Data Table Summarizing Preparation Methods
| Method | Key Reactions | Raw Materials | Advantages | Limitations |
|---|---|---|---|---|
| Conventional Multi-step | Reduction, esterification, nitration, hydrolysis | p-Nitrophenyl acetonitrile, acids, ammonia | Well-established, scalable | Multiple steps, purification required |
| One-pot Telescoped | Sequential reactions in a single vessel | Same as above, optimized conditions | Reduced time, waste, energy | Requires precise control, optimization |
| Cross-coupling | Palladium-catalyzed amination | Halogenated phenyl derivatives, amines | High selectivity, structural diversity | Costly catalysts, complex setup |
Research Findings and Industrial Relevance
Research indicates that the telescoped one-pot method offers a promising route for industrial production due to its efficiency and environmental benefits. Studies have demonstrated that optimizing reaction parameters such as temperature, reagent ratios, and reaction time can significantly improve yields and purity.
Furthermore, the use of inexpensive raw materials like p-nitrophenyl acetonitrile and common acids makes the process economically viable for large-scale manufacturing. The process avoids hazardous reagents and harsh conditions, aligning with safety and sustainability standards.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound serves as a building block in the synthesis of pharmaceutical agents. Its structural characteristics allow it to mimic natural amino acids, making it valuable in the design of peptide-based drugs.
- Studies have indicated its potential role in developing treatments for neurological disorders due to its ability to modulate neurotransmitter activity .
- Anticancer Research :
Biochemical Research Applications
- Enzyme Inhibition Studies :
- Protein Synthesis :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of β-amino acid derivatives with aryl substituents.
Table 1: Comparative Analysis of (3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride and Analogs
Key Structural and Functional Insights
Its electron-withdrawing nature may stabilize charge interactions in target binding . Trifluoromethyl (CF₃): Introduces strong electron-withdrawing effects and metabolic stability due to fluorine’s inertness. This group is common in CNS-targeting drugs . Hydroxyl (OH): Enhances solubility via hydrogen bonding but reduces passive diffusion. May increase susceptibility to oxidation or conjugation .
Stereochemical Specificity: The S-configuration in all listed analogs ensures enantioselective interactions, critical for binding to chiral biological targets (e.g., enzymes or receptors). For example, the R/S configuration of 3-amino-3-phenylpropanoic acid derivatives significantly affects their activity in GABA receptor modulation .
Pharmacokinetic Implications: Iodine and trifluoromethyl groups may extend half-life due to increased molecular size and resistance to metabolic degradation .
Q & A
Q. What are the established synthetic routes for (3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including protection/deprotection strategies for the amino and methoxycarbonyl groups. For example, a chiral starting material (e.g., (S)-3-amino-3-phenylpropanoic acid derivatives) may undergo methoxycarbonylation at the phenyl ring using methyl chloroformate under basic conditions. Hydrochloride salt formation is achieved via HCl treatment in polar solvents like methanol. Reaction optimization focuses on temperature control (0–25°C), stoichiometric ratios (e.g., 1:1.2 for amine:HCl), and purification via recrystallization or chromatography .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is used to assess purity (>98%), with a C18 column and mobile phase (e.g., acetonitrile/water + 0.1% TFA).
- NMR : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., methoxycarbonyl singlet at ~3.8 ppm, aromatic protons at 7.2–7.8 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ calculated for C₁₂H₁₅ClNO₄: 296.0584) .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?
The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) by increasing polarity. Stability studies (25°C, 40% humidity) show no degradation over 30 days when stored in amber vials at -20°C. Degradation under acidic conditions (pH <3) may hydrolyze the methoxycarbonyl group, necessitating pH-controlled formulations .
Q. What methods ensure chiral purity during synthesis, given the (3S) stereochemistry?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) resolves enantiomers using hexane/isopropanol gradients. Alternatively, enzymatic resolution with lipases or esterases selectively hydrolyzes undesired enantiomers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity (e.g., enzyme inhibition)?
SAR studies focus on modifying the phenyl ring substituents (e.g., replacing methoxycarbonyl with cyano or trifluoromethyl groups) and evaluating inhibitory potency. For example, analogs with bulkier substituents show enhanced binding to serine proteases like factor Xa (IC₅₀ reduction from 200 nM to 50 nM) . Computational docking (e.g., AutoDock Vina) identifies key interactions with catalytic residues (e.g., hydrogen bonding with Ser195 in factor Xa) .
Q. What experimental protocols are used to assess enzyme inhibition kinetics?
- Fluorogenic Assays : Substrates like Boc-Glu-Ala-Arg-AMC are hydrolyzed by target enzymes (e.g., thrombin), and inhibition is measured via fluorescence quenching (λₑₓ = 380 nm, λₑₘ = 460 nm).
- Surface Plasmon Resonance (SPR) : Determines binding affinity (KD) by immobilizing the enzyme on a sensor chip and monitoring compound interactions in real-time .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
Discrepancies often arise from assay conditions (e.g., buffer ionic strength, enzyme source). Standardization includes:
- Using recombinant enzymes (e.g., human factor Xa vs. bovine).
- Pre-incubating compounds with enzymes for 30 min to ensure equilibrium.
- Validating results with orthogonal methods (e.g., SPR vs. fluorogenic assays) .
Q. What computational strategies predict metabolic stability and toxicity?
- ADMET Prediction : Tools like SwissADME calculate logP (2.1), blood-brain barrier permeability (low), and CYP450 inhibition.
- Metabolite Identification : LC-MS/MS detects phase I metabolites (e.g., demethylation of methoxycarbonyl) in liver microsomes .
Q. How is in vivo efficacy evaluated in disease models (e.g., thrombosis)?
Q. What strategies mitigate impurities from incomplete methoxycarbonylation?
Impurities (e.g., unreacted 3-amino-3-phenylpropanoic acid) are minimized by:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
